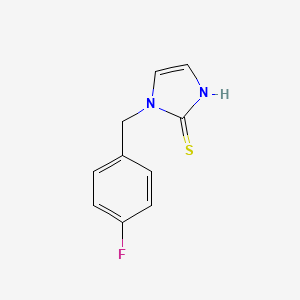

1-(4-fluorobenzyl)-1H-imidazole-2-thiol

Description

Significance of Imidazole-2-thiols as a Class of Heterocyclic Scaffolds

Imidazole-2-thiols, also known as 2-mercaptoimidazoles, represent a privileged scaffold in drug discovery and development. mdpi.comniscpr.res.in This class of compounds is characterized by a five-membered ring containing two nitrogen atoms, with a sulfur atom attached to the C-2 position. matrix-fine-chemicals.com They exist in a thione-thiol tautomeric equilibrium, which influences their chemical reactivity and biological interactions. tandfonline.com

The significance of imidazole-2-thiols stems from their diverse pharmacological activities. Research has demonstrated that derivatives of this scaffold exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netniscpr.res.inlongdom.org The imidazole (B134444) nucleus itself is a key component of many existing drugs, valued for its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems, which can improve the pharmacokinetic profile of a molecule. mdpi.comscispace.com

The versatility of the imidazole-2-thiol scaffold allows for extensive chemical modification at multiple positions, enabling the synthesis of large libraries of compounds for biological screening. niscpr.res.in The sulfur atom provides a reactive handle for further functionalization, while the nitrogen atoms can be substituted to modulate properties like solubility and lipophilicity. tandfonline.com This structural flexibility makes imidazole-2-thiols a valuable starting point for the design of novel therapeutic agents. researchgate.netniscpr.res.in

Strategic Implications of Fluorine Substitution in Imidazole Derivatives for Research

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. nih.govresearchgate.net The fluorine atom, despite being the most electronegative element, is small in size, often acting as a bioisostere for a hydrogen atom. researchgate.netmdpi.com Its introduction into a molecule like an imidazole derivative can lead to profound changes in physicochemical and biological properties.

Key strategic advantages of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (often by cytochrome P450 enzymes) can block this process, thereby increasing the molecule's half-life and bioavailability. mdpi.comresearchgate.net

Binding Affinity: Fluorine can alter the electronic properties of a molecule, influencing its pKa and its ability to participate in hydrogen bonding. researchgate.net This can lead to stronger and more specific interactions with target proteins or enzymes, enhancing potency. nih.gov

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. researchgate.net This is a critical factor for drugs targeting the central nervous system or needing to enter cells to reach their target.

In the context of imidazole derivatives, direct fluorination or the introduction of fluorine-containing substituents can change the electron density of the aromatic ring, which can be beneficial for the desired biological activity. thieme-connect.com A significant portion of commercially available pharmaceuticals contain at least one fluorine atom, underscoring the importance of this strategy in modern drug discovery. researchgate.netresearchgate.net

Overview of Academic Research Trajectories for 1-(4-fluorobenzyl)-1H-imidazole-2-thiol

While specific, in-depth academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structure suggests several logical research trajectories based on the known properties of its constituent moieties. The compound is commercially available for research purposes, indicating its potential as a building block or a candidate for screening in various assays. biosynth.comsigmaaldrich.com

Potential Research Areas:

Anticancer Agent Development: Given that both imidazole scaffolds and fluorine-containing molecules are prominent in oncology research, this compound is a candidate for anticancer screening. nih.govresearchgate.netnih.gov Research would likely involve evaluating its antiproliferative activity against various cancer cell lines and investigating its mechanism of action, such as the inhibition of specific kinases or tubulin polymerization. researchgate.netnih.gov

Antimicrobial Discovery: Imidazole-2-thiol derivatives have a history of being investigated for antimicrobial properties. niscpr.res.inresearchgate.net Research on this compound could involve screening against a panel of pathogenic bacteria and fungi to determine its efficacy and spectrum of activity. niscpr.res.inscispace.com

Enzyme Inhibition Studies: The structural features of the molecule make it a candidate for inhibiting various enzymes. For example, similar structures have been explored as inhibitors of enzymes like heme oxygenase or Acyl-CoA:cholesterol acyltransferase (ACAT). longdom.orgresearchgate.net

Synthetic Methodology and Chemical Probe Development: The compound can serve as a versatile intermediate in organic synthesis. The thiol group can be alkylated or oxidized, and the fluorinated phenyl ring can participate in various coupling reactions, leading to more complex molecules. tandfonline.com Furthermore, fluorinated compounds can be used as probes in ¹⁹F NMR spectroscopy to study biological processes. thieme-connect.com

The combination of the biologically active imidazole-2-thiol core with a 4-fluorobenzyl group—known to enhance metabolic stability and binding affinity—makes this compound a compound of considerable interest for future investigation in medicinal chemistry and drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 95333-74-7 | biosynth.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₀H₉FN₂S | biosynth.comchemicalbook.com |

| Molecular Weight | 208.26 g/mol | biosynth.comsigmaaldrich.comchemicalbook.com |

| IUPAC Name | 1-(4-fluorobenzyl)-1,3-dihydro-2H-imidazole-2-thione | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Boiling Point (Predicted) | 313.6±44.0 °C | chemicalbook.com |

| Density (Predicted) | 1.34±0.1 g/cm³ | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRNKBMEDXPMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC2=S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluorobenzyl 1h Imidazole 2 Thiol and Its Functionalized Analogs

Cyclization Strategies for Imidazole-2-thiol Ring Formation

The formation of the imidazole-2-thiol scaffold is a critical step in the synthesis of the target compound. Several cyclization strategies have been developed to achieve this, starting from different precursors.

Markwald Synthesis and Related Cyclocondensation Approaches utilizing α-Amino Ketones and Thiocyanate (B1210189) Precursors

The Markwald synthesis is a well-established and common method for preparing 2-mercaptoimidazoles. wjpsonline.com This approach involves the cyclocondensation of an α-amino ketone or α-amino aldehyde with a thiocyanate salt, typically potassium thiocyanate (KSCN). wjpsonline.comjetir.orgresearchgate.net The reaction proceeds by forming an imidazoline-2-thione intermediate, which can then be used directly or desulfurized to yield the corresponding imidazole (B134444). biotechjournal.in

The general mechanism involves the reaction of the α-amino ketone with potassium thiocyanate to form the 2-thiol substituted imidazole. jetir.org This method is versatile and has been applied to the synthesis of various 2-thiol substituted imidazoles. researchgate.net

A modern and sustainable variation of the Markwald reaction utilizes unprotected carbohydrates and simple amine salts as biorenewable starting materials. durham.ac.uk For instance, reacting benzylamine (B48309) hydrochloride salts, potassium isothiocyanate, and dihydroxyacetone dimer in wet acetonitrile (B52724) with glacial acetic acid can produce trisubstituted thioimidazoles in high yields. durham.ac.uk This updated protocol highlights the adaptability of the Markwald synthesis to more environmentally friendly conditions. durham.ac.uk Research has shown that using aldoses versus ketoses in this reaction leads to different product pathways, with aldoses forming optically active thioimidazoles and ketoses yielding bicyclic furo-imidazole-thiones. durham.ac.uk

| Precursors | Reagents | Key Features | Reference |

|---|---|---|---|

| α-Amino Ketone/Aldehyde | Potassium Thiocyanate (KSCN) | Classic, widely used method for 2-mercaptoimidazoles. | wjpsonline.comjetir.orgresearchgate.net |

| Amine Salts, Carbohydrates (e.g., Dihydroxyacetone) | Potassium Isothiocyanate (KSCN), Acetic Acid | Sustainable, high-yielding synthesis using biorenewable materials. | durham.ac.uk |

Cyclization of α,β-Unsaturated Ketones and Hydrazine (B178648) Derivatives to Form Imidazole-2-thiols

Another synthetic route involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives. niscpr.res.inresearchgate.net In this multi-step process, an appropriately substituted imidazole-ethanone is first condensed with an aromatic aldehyde to form a chalcone (B49325) intermediate. niscpr.res.in

This α,β-unsaturated ketone is then treated with hydrazine hydrate (B1144303) or a substituted hydrazine (like phenylhydrazine (B124118) or 2,4-dinitrophenyl hydrazine) to induce cyclization. niscpr.res.inresearchgate.net The reaction is often carried out in ethanol, sometimes with a catalytic amount of sulfuric acid, and typically requires refluxing for several hours. niscpr.res.inresearchgate.net This method ultimately yields pyrazolyl-substituted imidazole-2-thiol derivatives. niscpr.res.in While this approach forms a more complex bicyclic system, it demonstrates the utility of α,β-unsaturated ketones as synthons for heterocyclic ring formation connected to an imidazole-2-thiol core.

| Chalcone Precursor | Cyclizing Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-[1-(4-Phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-3-(4-methoxyphenyl)-prop-2-en-1-one | Hydrazine Hydrate | Ethanol, Reflux | Pyrazolyl-imidazole-2-thiol | niscpr.res.in |

| 1-[1-(4-Chlorophenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-3-(4-substitutedphenyl)-prop-2-en-1-ones | Phenylhydrazine | Ethanol, Sulfuric Acid (cat.), Reflux | Phenylpyrazolyl-imidazole-2-thiol | researchgate.net |

Base-Catalyzed Intramolecular Hydroamidation Approaches to Imidazol-2-ones and Potential Extensions to Thiol Derivatives

Base-catalyzed intramolecular hydroamidation has emerged as a powerful, atom-economical strategy for synthesizing five-membered cyclic ureas, specifically imidazol-2-ones, from propargylic urea (B33335) precursors. acs.org This methodology has been developed as an organo-catalyzed process, with phosphazene bases like BEMP proving highly effective. nih.gov The reaction proceeds under ambient conditions with excellent chemo- and regioselectivity, often in exceptionally short reaction times. acs.orgnih.gov Density Functional Theory (DFT) studies suggest the reaction pathway involves a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then cyclizes to form the imidazol-2-one. acs.orgnih.gov

While this method directly produces the oxygen-containing analog (imidazol-2-one), its extension to the synthesis of the corresponding sulfur derivatives (imidazole-2-thiones) is highly feasible. acs.org The substitution of propargylic ureas with propargylic thioureas would be the logical starting point. Research has pointed to the use of sodium hydroxide (B78521) (NaOH) for the synthesis of imidazole-2-thiones under mild conditions, indicating that base-catalyzed cyclization of appropriate thiourea (B124793) precursors is a viable strategy. acs.org This suggests a promising avenue for applying the principles of intramolecular hydroamidation to the direct synthesis of the imidazole-2-thiol core.

Targeted N-Alkylation for 1-(4-fluorobenzyl) Group Introduction

Once the imidazole-2-thiol ring is formed, the final step in synthesizing 1-(4-fluorobenzyl)-1H-imidazole-2-thiol is the selective attachment of the 4-fluorobenzyl group to a nitrogen atom of the imidazole ring.

Alkylation of Imidazole-2-thiol Precursors with 4-fluorobenzyl Halides

The introduction of the 4-fluorobenzyl group is typically achieved through a standard N-alkylation reaction. nih.gov This involves reacting the imidazole-2-thiol precursor with an appropriate alkylating agent, such as 4-fluorobenzyl bromide or 4-fluorobenzyl chloride. The reaction is generally carried out in the presence of a base in a suitable solvent. The base deprotonates the imidazole ring, increasing its nucleophilicity and facilitating the substitution reaction with the benzyl (B1604629) halide.

While specific literature for the synthesis of this compound is not detailed in the provided results, the N-alkylation of imidazoles is a fundamental and widely practiced transformation in organic synthesis. nih.gov The conditions can be adapted from similar alkylations of heterocyclic thiols or imidazoles. nih.gov

General Reaction Scheme:

Reactants: Imidazole-2-thiol, 4-fluorobenzyl halide (e.g., Br, Cl)

Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or an organic base.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

This reaction provides a direct and efficient method for installing the desired N-substituent onto the heterocyclic core.

Green Chemistry Principles and Sustainable Synthesis Protocols

The application of green chemistry principles to the synthesis of imidazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. Sustainable protocols are increasingly being developed to meet these goals.

Catalyst-Free and Solvent-Free Reaction Conditions for Imidazole-2-thiol Synthesis

The ideal chemical synthesis strives for efficiency and simplicity, often realized through solvent-free and catalyst-free reaction conditions. These methods reduce chemical waste and simplify product purification, aligning perfectly with the core tenets of green chemistry. asianpubs.orgresearchgate.net One-pot reactions, where reactants are mixed together and proceed to form the product without the need for intermediate separation, are particularly advantageous under these conditions. asianpubs.orgresearchgate.net

For the synthesis of imidazole frameworks, solvent-free conditions often lead to higher yields and shorter reaction times compared to conventional solvent-based methods. tandfonline.com The reactions are typically conducted by heating a mixture of the starting materials, such as a 1,2-diamine, an aldehyde, and an ammonium (B1175870) salt, at a specific temperature. asianpubs.org For instance, benzyl-substituted imidazole derivatives have been successfully synthesized by heating benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate (B1210297) at approximately 70°C for about an hour. asianpubs.org

Another significant catalyst-free and solvent-free approach is the aza-Michael addition, which forms a carbon-nitrogen bond. researchgate.netchemrxiv.orgd-nb.info This reaction can proceed by heating an azole derivative with an electron-deficient olefin at around 80°C. researchgate.netchemrxiv.orgd-nb.info The reaction proceeds to completion within hours, and the workup simply involves the evaporation of any excess reactant, eliminating the need for purification solvents. researchgate.netd-nb.info While direct examples for this compound are not extensively detailed, the general applicability of these methods to various imidazole and azole derivatives showcases their potential.

Table 1: Examples of Catalyst-Free and Solvent-Free Synthesis of Imidazole Derivatives

| Product Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzyl-substituted Imidazoles | Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate | 70°C, 1 hour | High | asianpubs.org |

| Aza-Michael Adducts | Imidazole, Methyl Acrylate | 80°C, hours | >97% | researchgate.netd-nb.info |

| 2,3-dihydro-1H-benzo[d]imidazoles | o-phenylenediamine, Acyclic Ketone | Heating | Not specified | rsc.org |

| 2-Iminothiazoles | Amine, Isothiocyanate, Nitroepoxide | 10-15°C in THF | High to excellent | nih.gov |

Utilization of Reusable Heterogeneous Catalysts (e.g., Copper Nanoparticles Grafted on Carbon Microspheres)

Reusable heterogeneous catalysts are a cornerstone of sustainable synthesis, offering advantages such as easy separation from the reaction mixture, reduced cost, and minimized environmental waste. nih.gov These catalysts can often be recovered by simple filtration and reused multiple times without a significant loss of activity. tandfonline.comnih.gov While the specific use of copper nanoparticles grafted on carbon microspheres for imidazole-2-thiol synthesis is not prominently documented, the principle is exemplified by a variety of other effective heterogeneous catalysts used for synthesizing imidazole scaffolds.

These catalysts are often employed under solvent-free conditions, further enhancing the green credentials of the synthetic protocol. tandfonline.comnih.gov Examples of such catalysts include:

ZSM-11 Zeolite: This catalyst has demonstrated high activity in the solvent-free, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, providing excellent yields in short reaction times. The ZSM-11 zeolite catalyst could be recycled and reused for at least five runs without a noticeable decrease in its catalytic performance. nih.gov

Brønsted Acidic Ionic Liquids: Ionic liquids like 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate (B86663) have been used as efficient and reusable catalysts for the one-pot, solvent-free synthesis of tetrasubstituted imidazoles. tandfonline.comscilit.com

Magnetic Nanoparticles: Fe3O4@SiO2-based magnetic nanospheres function as a recyclable catalyst for the rapid synthesis of multi-substituted imidazoles under both solvent-free and microwave irradiation conditions. rsc.org Their magnetic nature allows for extremely easy separation and reuse. rsc.org

Trichloromelamine (TCM): TCM has been used as an efficient and reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, with the catalyst being reusable for several cycles. researchgate.net

Table 2: Reusable Heterogeneous Catalysts in Imidazole Synthesis

| Catalyst | Product Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| ZSM-11 Zeolite | 1,2,4,5-Tetrasubstituted Imidazoles | Solvent-free, Heating | High yield, short reaction time, reusable (5+ runs) | nih.gov |

| Brønsted Acidic Ionic Liquid | 1,2,4,5-Tetrasubstituted Imidazoles | Solvent-free, 140°C | Efficient, green, reusable | tandfonline.com |

| Fe3O4@SiO2–imid–PMAn | Multi-substituted Imidazoles | Solvent-free, Microwave | Rapid, high yield, easy magnetic recovery, reusable (5+ runs) | rsc.org |

| Trichloromelamine | 2,4,5-Trisubstituted Imidazoles | Solvent-free, 110°C | High yield, short reaction time, reusable (2-3 times) | researchgate.net |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govresearchgate.net This technique utilizes microwave energy to heat reaction mixtures directly and uniformly, which can dramatically reduce reaction times, increase product yields, and improve product purity. nih.govniscpr.res.in

The synthesis of imidazole derivatives is particularly amenable to microwave irradiation. researchgate.netderpharmachemica.com One-pot, multi-component reactions under microwave conditions provide a rapid and efficient pathway to complex imidazole structures that would otherwise require lengthy procedures. nih.govniscpr.res.in For instance, the synthesis of aryl imidazoles under solvent-free, microwave-assisted conditions using a silica (B1680970) gel support showed a drastic reduction in reaction time (12-16 minutes) compared to conventional methods, along with improved yields. niscpr.res.in Similarly, sequential two-step, one-pot syntheses of complex imidazole derivatives have been achieved with moderate to good yields (46%-80%) under microwave irradiation, a significant improvement over the low yields and long reaction times (36 hours) of conventional refluxing. nih.govtubitak.gov.tr The optimization of microwave parameters, such as power and irradiation time, can lead to near-quantitative yields in just a few minutes. orientjchem.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Aryl Imidazoles | Conventional | 8-10 hours | 52-68% | niscpr.res.in |

| Microwave (solvent-free) | 12-16 minutes | 71-84% | ||

| 2,4,5-Trisubstituted Imidazoles | Conventional (reflux) | 4-6 hours | 72-88% | lookchem.com |

| Microwave (ethanol) | 8-12 minutes | 81-94% | ||

| Tri/Tetrasubstituted Imidazoles | Conventional (reflux) | 36 hours | 30% | nih.gov |

| Microwave (ethanol) | 10-25 minutes | 46-80% |

Comprehensive Spectroscopic and Structural Elucidation of 1 4 Fluorobenzyl 1h Imidazole 2 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for the complete assignment of the proton and carbon framework of an organic molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 4-fluorobenzyl group and the imidazole (B134444) ring.

4-Fluorobenzyl Protons: The four aromatic protons on the phenyl ring are chemically non-equivalent due to the fluorine substituent and their relationship to the benzyl (B1604629) group. They are expected to form a complex second-order coupling pattern, often appearing as two multiplets or two apparent doublets of doublets (an AA'BB' system). The protons ortho to the fluorine (H-3', H-5') will be coupled to the fluorine atom, and the protons meta to the fluorine (H-2', H-6') will also show coupling. The benzylic methylene (B1212753) protons (H-6) are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. In similar benzyl-substituted thiones, these methylene protons resonate around δ 4.5-5.0 ppm. mdpi.comnih.gov

Imidazole Ring Protons: The two protons on the imidazole ring (H-4 and H-5) are attached to sp² hybridized carbons and are expected to appear as doublets due to their vicinal coupling (³JHH). Their chemical shifts are typically found in the aromatic region, generally between δ 7.0 and δ 7.5 ppm.

Thione NH Proton: A signal for the N-H proton (at position 3) is anticipated. This proton can undergo chemical exchange and may appear as a broad singlet, typically at a downfield chemical shift (δ 12-13 ppm), which is characteristic of thione/thioamide protons. nih.gov This signal would disappear upon the addition of D₂O.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | 7.20 - 7.40 | Doublet of doublets (dd) or Multiplet (m) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-6 Hz |

| H-3', H-5' | 7.00 - 7.20 | Triplet (t) or Multiplet (m) | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-9 Hz |

| H-6 (CH₂) | 4.90 - 5.20 | Singlet (s) | - |

| H-4, H-5 | 7.10 - 7.30 | Doublet (d) | ³JHH ≈ 1-3 Hz |

| N-H | 12.0 - 13.0 | Broad Singlet (br s) | - |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

4-Fluorobenzyl Carbons: The spectrum should display four signals for the aromatic carbons. The carbon atom directly bonded to the fluorine (C-4') will show a large one-bond coupling constant (¹JCF) and appear as a doublet. The ortho (C-3', C-5') and meta (C-2', C-6') carbons will also exhibit smaller two-bond and three-bond C-F couplings, respectively. The quaternary carbon (C-1') will likely have a smaller signal intensity. The benzylic methylene carbon (C-6) is expected in the aliphatic region, typically around δ 45-50 ppm. nih.gov

Imidazole Ring Carbons: Three distinct signals are expected for the imidazole ring carbons. The most downfield signal will correspond to the C=S carbon (C-2), which typically resonates in the range of δ 160-180 ppm in similar imidazole-2-thiones. nih.gov The two olefinic carbons (C-4 and C-5) are expected to appear in the aromatic region, typically between δ 115 and δ 130 ppm.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹³C-¹⁹F Coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 (C=S) | 165 - 178 | Singlet | - |

| C-4' | 160 - 164 | Doublet | ¹JCF ≈ 240-250 |

| C-1' | 132 - 135 | Doublet | ⁴JCF ≈ 3-4 |

| C-2', C-6' | 129 - 131 | Doublet | ³JCF ≈ 8-9 |

| C-4, C-5 | 115 - 125 | Singlet | - |

| C-3', C-5' | 115 - 117 | Doublet | ²JCF ≈ 21-22 |

| C-6 (CH₂) | 47 - 52 | Singlet | - |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For 1-(4-fluorobenzyl)-1H-imidazole-2-thiol, a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring. The chemical shift for a fluorine atom in a 4-fluorobenzyl group typically falls within the range of δ -110 to -120 ppm relative to a standard like CFCl₃.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

IR and Raman spectroscopy provide valuable information about the functional groups present in a molecule.

The vibrational spectra are expected to be dominated by bands corresponding to the thione, imidazole, and fluorobenzyl moieties.

C=S Vibration: The thiocarbonyl (C=S) stretching vibration is a key characteristic band for thiones. It is typically observed in the region of 1250-1050 cm⁻¹. This band can be weak in the IR spectrum but is often strong in the Raman spectrum.

N-H Vibration: The N-H stretching vibration of the imidazole ring is expected as a broad band in the region of 3100-3400 cm⁻¹ in the IR spectrum. mdpi.com The broadness of this peak is indicative of intermolecular hydrogen bonding (N-H···S) in the solid state, a common feature in imidazole-2-thiones. bohrium.com

C-N and C=N Vibrations: Stretching vibrations associated with the C-N and C=N bonds of the imidazole ring are expected in the 1620-1450 cm⁻¹ region.

Aromatic Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1600-1400 cm⁻¹ range.

C-F Vibration: The C-F stretching vibration for a fluorinated aromatic ring is typically strong and found in the 1250-1100 cm⁻¹ region.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (H-bonded) | 3100 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| C=N Stretch (Imidazole) | 1450 - 1620 | Medium |

| C=S Stretch (Thione) | 1050 - 1250 | Medium to Strong |

| C-F Stretch | 1100 - 1250 | Strong |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing the exact mass of the molecular ion. For C₁₀H₉FN₂S, the calculated monoisotopic mass is approximately 208.0525 Da.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide further structural proof. Key fragmentation pathways would likely involve the weakest bonds in the molecule.

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-N bond between the benzyl group and the imidazole ring. This would lead to two major fragments:

The 4-fluorobenzyl cation ([C₇H₆F]⁺) at a mass-to-charge ratio (m/z) of 109.

A fragment corresponding to the imidazole-2-thione radical cation at m/z 99.

Other Fragmentations: Subsequent loss of small molecules like HCN or sulfur from the imidazole ring fragment could also be observed. The fragmentation of aromatic aldehydes often involves the loss of the formyl radical (M-29), which could be a minor pathway if rearrangement occurs.

Predicted Mass Spectrometry Fragmentation

| m/z | Identity | Pathway |

| 208 | [M]⁺ | Molecular Ion |

| 109 | [C₇H₆F]⁺ | Benzylic cleavage (fluorotropylium ion) |

| 99 | [C₃H₃N₂S]⁺ | Benzylic cleavage (imidazole-thione fragment) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation

No publicly accessible crystallographic data from single-crystal X-ray diffraction studies on this compound could be located. This type of analysis is crucial for definitively determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. Furthermore, X-ray diffraction reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the material's bulk properties. Without this experimental data, a definitive description of the solid-state architecture of this compound cannot be provided.

Theoretical and Computational Chemistry Investigations of 1 4 Fluorobenzyl 1h Imidazole 2 Thiol

Quantum Chemical Studies on Tautomerism

The imidazole (B134444) ring system in 1-(4-fluorobenzyl)-1H-imidazole-2-thiol allows for the existence of different tautomeric forms, primarily the thione and thiol forms. Quantum chemical studies are essential to understand the equilibrium and dynamics between these tautomers.

The core of the investigation into the tautomerism of this compound would involve the determination of the relative stabilities of its thione and thiol tautomers. In the solid state and neutral solutions, many similar heterocyclic thiones are predominantly found in the thione form. oup.com Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the electronic energies of each tautomer.

Table 1: Hypothetical Relative Stabilities of Tautomers

| Tautomer | Structure | Gas Phase Relative Energy (kcal/mol) |

| Thione | 1-(4-fluorobenzyl)-1,3-dihydro-2H-imidazole-2-thione | 0.00 (Reference) |

| Thiol | This compound | > 0 |

Note: This table is illustrative. Actual values would be determined by quantum chemical calculations.

The thione form is generally more stable due to the greater strength of the C=S double bond compared to the C-S single bond in the thiol form, a phenomenon observed in related systems like 1,2,4-triazole-3-thiones. jocpr.com The relative energies would be calculated to quantify this stability difference.

The interconversion between the thione and thiol tautomers occurs via a proton transfer reaction. A Potential Energy Surface (PES) analysis would be conducted to map the energy landscape of this process. researchgate.net This involves identifying the transition state structure connecting the two tautomers. The energy of this transition state determines the activation energy barrier for the tautomerization. researchgate.net A high activation barrier would suggest that the interconversion is a slow process. nih.gov Theoretical studies on similar proton transfer reactions in hydrogen-bonded systems, such as the imidazole-imidazolium complex, have utilized methods like the Complete Active Space Self-Consistent Field (CASSCF) to accurately describe the electronic structure during the bond-breaking and bond-forming processes. uj.edu.pl

The surrounding solvent environment can significantly influence the tautomeric equilibrium. researchgate.netnih.gov The effect of different solvents on the relative stabilities of the thione and thiol forms would be investigated using computational models. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium. sid.irpsu.edu This method can predict how the polarity of the solvent affects the tautomeric preference. Generally, more polar solvents tend to stabilize the more polar tautomer. jocpr.comsid.ir

For a more detailed analysis, explicit solvent models could be employed. In this approach, individual solvent molecules are included in the calculation to account for specific hydrogen bonding interactions between the solute and the solvent. nih.gov This would be particularly important for protic solvents like water or methanol, which can act as a bridge to facilitate the proton transfer, potentially lowering the activation energy barrier. nih.gov

Electronic Structure and Reactivity Profiling

Understanding the electronic structure of this compound is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| EHOMO | (Calculated Value) |

| ELUMO | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Difference) |

Note: This table is for illustrative purposes. The actual values would be obtained from quantum chemical calculations.

The distribution of the HOMO and LUMO across the molecule would also reveal the most likely sites for nucleophilic and electrophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net The MEP is calculated to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

For this compound, the MEP map would likely show a region of negative potential around the sulfur atom in the thione form and the nitrogen atoms of the imidazole ring, indicating these as potential sites for electrophilic attack. Conversely, regions of positive potential, likely around the hydrogen atoms attached to nitrogen, would indicate sites susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting the molecule's reactivity in various chemical environments. chemrxiv.org

Fukui Functions and Dual Descriptor Analysis for Active Site Prediction

Fukui functions and the dual descriptor are powerful tools in conceptual density functional theory (DFT) for predicting the reactive sites of a molecule. These descriptors help in identifying the regions of a molecule that are most susceptible to nucleophilic, electrophilic, and radical attacks.

The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, it is often calculated using a finite difference approximation for nucleophilic (ƒ+), electrophilic (ƒ-), and radical (ƒ0) attacks. The dual descriptor, Δƒ(r), is the difference between the nucleophilic and electrophilic Fukui functions and provides a more precise picture of reactivity, simultaneously indicating nucleophilic and electrophilic sites.

For this compound, the primary sites for nucleophilic attack are predicted to be the carbon atoms of the imidazole ring, as well as the sulfur atom, due to their ability to accept electron density. Conversely, the nitrogen atoms of the imidazole ring and the fluorine atom on the benzyl (B1604629) group are expected to be the primary sites for electrophilic attack, owing to their higher electronegativity and lone pairs of electrons. nih.govkomorowski.edu.plresearchgate.net

A detailed analysis of the Fukui functions and dual descriptor for the parent imidazole molecule reveals that the C2 carbon is the most electrophilic site, while the N1 and N3 nitrogens are the preferred sites for protonation (an electrophilic attack). nih.govkomorowski.edu.pl The introduction of the 4-fluorobenzyl group at the N1 position and the thiol group at the C2 position significantly alters the electronic distribution and, consequently, the reactivity profile. The electron-withdrawing nature of the fluorine atom can influence the aromaticity and reactivity of the benzyl ring, while the thiol group introduces a potent nucleophilic center.

Table 1: Predicted Reactive Sites of this compound based on Fukui Functions

| Atomic Site | Predicted Reactivity | Rationale |

| Sulfur (S) | High Nucleophilicity | Lone pairs of electrons and polarizability. |

| Nitrogen (N3) | High Electrophilicity | Lone pair of electrons, potential protonation site. |

| Carbon (C2) | Electrophilic | Influenced by adjacent electronegative N and S atoms. |

| Carbon (C4, C5) | Moderate Nucleophilicity | Part of the electron-rich imidazole ring. |

| Fluorine (F) | High Electronegativity | Influences the electronic properties of the benzyl ring. |

This table is a representation based on the general principles of reactivity for imidazole-2-thiol derivatives.

Conformational Analysis and Intramolecular Interactions

The three-dimensional conformation of this compound is crucial for its biological activity, as it dictates how the molecule can fit into the binding site of a receptor. Conformational analysis involves identifying the stable conformers and the energy barriers between them. This is typically achieved by rotating the single bonds in the molecule and calculating the potential energy at each step.

For this compound, the key rotatable bonds are the C-N bond connecting the benzyl group to the imidazole ring and the C-C bond within the benzyl group. The rotation around these bonds can lead to various spatial arrangements of the fluorobenzyl and imidazole rings.

Intramolecular interactions play a significant role in stabilizing certain conformations. In this molecule, potential intramolecular interactions include hydrogen bonds between the thiol hydrogen and a nitrogen atom of the imidazole ring, as well as π-π stacking interactions between the fluorobenzyl and imidazole rings. The presence of the fluorine atom can also lead to intramolecular C-H···F interactions. researchgate.net Computational studies on similar heterocyclic systems have shown that such intramolecular forces can significantly influence the preferred geometry. researchgate.net

Molecular Modeling of Intermolecular Interactions and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, molecular docking studies can be performed against various biological targets known to be modulated by imidazole derivatives. These targets could include enzymes like cyclooxygenases (COX), lipoxygenases (LOX), or various protein kinases. The docking simulations would reveal the binding mode of the compound within the active site of the receptor and quantify the strength of the interaction in terms of a docking score or binding energy. arabjchem.org

For instance, docking studies of similar imidazole-2-thiol derivatives have shown that the imidazole ring can form key hydrogen bonds with amino acid residues in the active site, while the substituted benzyl group can engage in hydrophobic and π-π stacking interactions. nih.gov

Table 2: Representative Molecular Docking Results for an Imidazole-2-thiol Derivative with a Putative Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LYS72, GLU91, LEU132, PHE145 |

| Hydrogen Bonds | N3 of imidazole with LYS72; Thiol S with GLU91 |

| Hydrophobic Interactions | Benzyl ring with LEU132 and PHE145 |

This table presents hypothetical data to illustrate the output of a molecular docking study.

Non-covalent interactions are the primary forces driving ligand-receptor recognition and binding. mhmedical.comrsc.org A thorough investigation of these interactions is essential for understanding the binding affinity and selectivity of this compound.

Hydrogen Bonding: The imidazole ring contains both hydrogen bond donors (N-H in the tautomeric form) and acceptors (the nitrogen atoms). The thiol group is also a potential hydrogen bond donor. These groups can form strong hydrogen bonds with polar residues in a protein's active site. nih.gov

Halogen Bonding: The fluorine atom on the benzyl group can participate in halogen bonding, where the electrophilic region on the halogen atom interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring.

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles calculations, based on quantum mechanics, can be used to predict various spectroscopic parameters of a molecule, such as its NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For this compound, DFT calculations can provide the following:

NMR Spectra: Prediction of 1H, 13C, 15N, and 19F NMR chemical shifts. This can help in the structural elucidation of the compound and its derivatives.

Vibrational Spectra: Calculation of the vibrational frequencies and intensities, which correspond to the peaks in the IR and Raman spectra. This allows for the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths, providing insights into the electronic structure and chromophores of the molecule. plos.org

Chemical Reactivity and Derivatization Strategies for 1 4 Fluorobenzyl 1h Imidazole 2 Thiol

Reactions Involving the Thiol Group (-SH)

The thiol group is the most prominent nucleophilic center in the molecule. Its reactivity is central to many derivatization strategies, primarily through S-alkylation, S-acylation, and oxidative transformations. The sulfur atom, particularly in its deprotonated thiolate form, readily attacks various electrophiles.

S-Alkylation for Formation of Thioether Derivatives

S-alkylation is a common and efficient method for modifying 1-(4-fluorobenzyl)-1H-imidazole-2-thiol, leading to the formation of stable thioether derivatives. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the sulfur atom attacks an alkyl halide, displacing the halide leaving group. youtube.compitt.edu The reaction is often carried out in the presence of a base to deprotonate the thiol, thereby generating the more nucleophilic thiolate anion and enhancing the reaction rate. A variety of alkylating agents can be employed, allowing for the introduction of diverse functional groups. organic-chemistry.orgnih.gov Copper-catalyzed reactions have also been developed for the coupling of thiols with benzyl (B1604629) alcohols to form thioethers under mild conditions. nih.gov For instance, reacting 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate (B1195939) in the presence of a base like triethylamine (B128534) yields the corresponding S-substituted product. nih.gov

Table 1: Representative S-Alkylation Reactions

| Alkylating Agent | Reagent/Catalyst | Product Class |

|---|---|---|

| Methyl Iodide | Base (e.g., K₂CO₃) | 2-(Methylthio)imidazole Derivative |

| Benzyl Bromide | Base (e.g., NaH) | 2-(Benzylthio)imidazole Derivative |

| Ethyl Bromoacetate | Base (e.g., Et₃N) | 2-(Ethoxycarbonylmethylthio)imidazole Derivative |

| Propargyl Bromide | Base (e.g., K₂CO₃) | 2-(Propargylthio)imidazole Derivative |

S-Acylation and Formation of Thioesters

The thiol group can be acylated to form thioesters, which are important intermediates in organic synthesis. S-acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base to neutralize the acidic byproduct. organic-chemistry.org N-acylbenzotriazoles have been demonstrated as effective and mild S-acylating agents for various thiols. organic-chemistry.org This process, often referred to as S-acylation or palmitoylation in biological contexts, involves the attachment of fatty acids via a thioester linkage. nih.govnih.gov For example, imidazole-2-thiol derivatives can be treated with benzoyl chloride in a solvent like pyridine (B92270) to yield the corresponding S-benzoyl thioester. niscpr.res.in

Table 2: Common S-Acylating Agents

| Acylating Agent | Reagent/Catalyst | Product Class |

|---|---|---|

| Acetyl Chloride | Base (e.g., Pyridine) | S-Acetyl Thioester |

| Benzoyl Chloride | Base (e.g., Pyridine) | S-Benzoyl Thioester |

| Acetic Anhydride | Base (e.g., Pyridine) | S-Acetyl Thioester |

Oxidative Transformations to Disulfides and Sulfonic Acid Derivatives

The sulfur atom in the thiol group is susceptible to oxidation. Mild oxidizing agents, such as N-Bromosuccinimide (NBS) or ambient oxygen, can induce the coupling of two thiol molecules to form a symmetrical disulfide. researchgate.netlibretexts.org This reaction proceeds through the formation of a thiyl radical or a sulfenic acid intermediate. nih.gov

Further and more potent oxidation leads to the formation of sulfonic acids (R-SO₃H). researchgate.net Reagents like chlorine dioxide, hydrogen peroxide, or DMSO/HBr can achieve this transformation. researchgate.netnih.govgoogle.com The oxidation pathway typically proceeds sequentially from thiol to sulfenic acid (RSOH), then to sulfinic acid (RSO₂H), and finally to the stable sulfonic acid. researchgate.netnih.gov Studies on 1-methyl-1H-imidazole-2-thiol have shown that reaction conditions can be optimized to selectively yield either the disulfide or the sulfonic acid. researchgate.net

Reactions on the Imidazole (B134444) Nitrogen Atoms

N-Alkylation and N-Acylation for Further Functionalization

While the N-1 position of the imidazole ring is already substituted with the 4-fluorobenzyl group, the second nitrogen atom (N-3) remains available for functionalization. nih.gov Alkylation or acylation at this position results in the formation of a cationic imidazolium (B1220033) salt. researchgate.netnih.gov This reaction is typically performed using an alkyl or acyl halide. The resulting imidazolium salts are of interest as ionic liquids and as precursors for N-heterocyclic carbenes. The synthesis of N-benzyl imidazole compounds has been achieved through the direct alkylation of imidazole with substituted benzyl bromides. acs.org In N-substituted benzimidazoles, further alkylation at the remaining nitrogen atom has also been demonstrated. eresearchco.com

Electrophilic and Nucleophilic Substitution Reactions on the Fluorophenyl Moiety

The 4-fluorobenzyl group provides a third site for potential modification through aromatic substitution reactions. The reactivity of the phenyl ring is governed by the electronic effects of its substituents: the fluorine atom and the methylene-imidazole moiety.

Fluorine is an ortho-, para-directing yet deactivating group for electrophilic aromatic substitution (EAS) due to its competing inductive electron-withdrawal and resonance electron-donation effects. libretexts.org The benzyl group (-CH₂-R) is generally considered a weak activating group and is also ortho-, para-directing. uci.edu Therefore, electrophilic attack (e.g., nitration, sulfonation, halogenation) on the fluorophenyl ring of this compound would be expected to occur at the positions ortho to the fluorine atom (and meta to the benzyl group). libretexts.orgyoutube.com The deactivating nature of the fluorine atom means that these reactions may require harsher conditions compared to unsubstituted benzene. masterorganicchemistry.com

Nucleophilic aromatic substitution (NAS) on the fluorophenyl ring, to displace the fluorine atom, is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to activate the ring towards nucleophilic attack. Since the parent molecule lacks such strong activating groups, standard NAS is unlikely. However, specialized methods for nucleophilic fluorination and defluorination exist but often require specific catalysts or conditions. nih.gov

Cycloaddition and Condensation Reactions Utilizing the Imidazole Ring System

The imidazole-2-thiol scaffold is a valuable building block in the synthesis of fused heterocyclic systems through cycloaddition and condensation reactions. While specific examples for this compound are not extensively documented, the reactivity of analogous compounds provides a strong indication of its potential transformations.

One significant reaction pathway involves the condensation of the imidazole-2-thiol core with suitable reagents to form larger, polycyclic structures. A notable example is the base-catalyzed reaction of 4-phenyl-1H-imidazole-2-thiol with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. researchgate.net This reaction proceeds through the involvement of both the thiol (HS) and the imidazole (HN) groups, leading to the formation of 5H-imidazo[2,1-b] nih.govmdpi.comthiazine derivatives via a 6-endo-trig cyclization. researchgate.net It is plausible that this compound would undergo a similar transformation, yielding analogous imidazo[2,1-b] nih.govmdpi.comthiazine structures. The reaction is influenced by steric factors, as demonstrated by the different reaction pathway observed for the more sterically hindered 4,5-diphenyl-1H-imidazole-2-thiol. researchgate.net

Furthermore, the synthesis of benzo sigmaaldrich.comnih.govimidazo[2,1-b]thiazoles has been achieved through the direct nucleophilic attack and cyclization of 1H-benzo[d]imidazole-2-thiols with compounds like (Z)-(2,3-dibromoprop-1-en-1-yl)benzene. nih.gov This suggests that this compound could similarly react with appropriate electrophiles to yield fused thiazole (B1198619) ring systems.

The imidazole ring itself can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions are a known method for the synthesis of N-substituted 1-amino-1H-imidazol-2(3H)-thiones, which are structurally related to the target compound.

The following table summarizes representative condensation reactions of imidazole-2-thiol derivatives, which can be extrapolated to predict the reactivity of this compound.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref |

| 4-Phenyl-1H-imidazole-2-thiol | 1,5-Diaryl-substituted (E)-pent-2-en-4-yn-1-one | 5H-Imidazo[2,1-b] nih.govmdpi.comthiazine | Condensation-Cyclization | researchgate.net |

| 1H-Benzo[d]imidazole-2-thiol | (Z)-(2,3-Dibromoprop-1-en-1-yl)benzene | Benzo sigmaaldrich.comnih.govimidazo[2,1-b]thiazole | Nucleophilic Attack/Cyclization | nih.gov |

| 1H-Benzo[d]imidazole-2(3H)-thione | 1,3-Dibromopropane | 3,4-Dihydro-2H- nih.govmdpi.comthiazino[3,2-a]benzimidazole | Alkylation/Cyclization | nih.gov |

| Thiophene-2-carbaldehyde | N-Benzylethylenediamine | 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | Condensation | mdpi.com |

Derivatization for Analytical and Chemo-sensing Applications

The unique structural features of this compound make it a promising candidate for derivatization into probes for analytical and chemo-sensing purposes. The nucleophilic thiol group and the imidazole ring can both serve as sites for modification to introduce signaling moieties, such as fluorophores or chromophores.

The thiol group is particularly amenable to derivatization. Thiol-reactive probes, which often contain an electrophilic center, can readily react with the sulfhydryl group of this compound. nih.gov This reaction can be designed to produce a change in the optical properties of the probe, such as fluorescence or color, upon binding to the thiol. This strategy is widely used for the detection and quantification of thiols in various biological and environmental samples. nih.gov

The imidazole moiety itself is a well-established component in the design of fluorescent chemosensors, particularly for the detection of metal ions like mercury (Hg²⁺). rsc.org Imidazole derivatives can be functionalized to act as selective ionophores, where the binding of a specific ion to the imidazole and associated coordinating groups leads to a measurable change in fluorescence. rsc.orgmdpi.com For example, imidazole-based fluorescent sensors have been developed that exhibit either fluorescence quenching (turn-off) or enhancement (turn-on) upon interaction with the target analyte. mdpi.com

Given these precedents, this compound could be derivatized in several ways for analytical applications:

Attachment of a Fluorophore: The thiol group can be used as a handle to attach a fluorescent molecule. The resulting conjugate could then be used as a probe, where changes in its environment or binding events could modulate the fluorescence signal.

Development of a Ratiometric Sensor: By incorporating a second signaling unit, a ratiometric sensor could be developed. In such a sensor, the binding of an analyte would cause a shift in the emission wavelength, allowing for more precise measurements that are independent of the probe concentration.

Metal Ion Sensing: The imidazole ring, in concert with the thiol group, could be part of a binding site for specific metal ions. The 4-fluorobenzyl group might also influence the binding selectivity and photophysical properties of such a sensor.

The table below outlines potential derivatization strategies and their applications in chemo-sensing, based on the known reactivity of thiols and imidazoles.

| Derivatization Strategy | Potential Application | Signaling Mechanism | Ref |

| Reaction with a thiol-reactive fluorophore | Fluorescent labeling of biomolecules | Covalent bond formation leading to a fluorescent conjugate | nih.gov |

| Incorporation into a BODIPY scaffold | Colorimetric anion sensing | Color change upon selective anion binding | mdpi.com |

| Functionalization with a receptor for a specific analyte | Selective chemosensor | Fluorescence quenching or enhancement upon analyte binding | rsc.org |

| "Click" reaction with an azide- or alkyne-modified reporter | Modular sensor design | Formation of a stable triazole linkage to a signaling unit | researchgate.netsci-hub.se |

Coordination Chemistry of 1 4 Fluorobenzyl 1h Imidazole 2 Thiol As a Ligand

Exploration of Ligand Properties: Sulfur and Nitrogen Donor Capabilities

1-(4-fluorobenzyl)-1H-imidazole-2-thiol possesses two primary donor sites for coordination with metal ions: the sulfur atom of the thione group and the nitrogen atom of the imidazole (B134444) ring. The ligand can exist in tautomeric forms, the thione and the thiol forms. In the solid state and in solution, it predominantly exists in the thione form, where the proton is attached to one of the imidazole nitrogen atoms, and the C=S double bond is present.

The coordination behavior of this ligand is expected to be versatile. It can act as a monodentate ligand, coordinating through either the sulfur or the nitrogen atom. However, it is more commonly anticipated to function as a bidentate ligand, chelating to a metal center through both the sulfur and one of the imidazole nitrogen atoms, forming a stable five-membered ring. This chelation is a common feature in related imidazole and triazole-based thione ligands. tandfonline.comresearchgate.net The presence of the 4-fluorobenzyl group at the N1 position of the imidazole ring can influence the electronic properties of the ligand through inductive and resonance effects, which in turn can modulate the donor strength of the nitrogen and sulfur atoms. The fluorine atom, being highly electronegative, can withdraw electron density, potentially affecting the stability and reactivity of the resulting metal complexes.

In some instances, imidazole-2-thiol derivatives can also act as bridging ligands, where the sulfur atom coordinates to two different metal centers. This bridging capability can lead to the formation of polynuclear complexes and coordination polymers with interesting structural and magnetic properties. mdpi.com The specific coordination mode adopted by this compound will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on this exact ligand are not extensively documented, the synthesis would likely follow established procedures for related imidazole and thione-containing ligands. researchgate.netmq.edu.au Typically, an alcoholic solution of the ligand is mixed with a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) and the mixture is stirred, often with heating, to facilitate the complex formation. The resulting metal complex may precipitate out of the solution and can be isolated by filtration.

The structural characterization of these complexes is crucial for understanding their properties. Standard techniques employed for this purpose include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the C=S stretching vibration to a lower frequency upon complexation is indicative of sulfur coordination. Similarly, changes in the C=N stretching vibrations of the imidazole ring would suggest nitrogen coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the structure of the ligand and its changes upon complexation. The disappearance or significant shift of the N-H proton signal in the ¹H NMR spectrum can confirm deprotonation and coordination.

Elemental Analysis: To determine the stoichiometry of the metal complexes.

Due to the lack of specific crystallographic data for complexes of this compound, a data table of representative bond lengths and angles for a related imidazole-2-thione metal complex is presented below for illustrative purposes.

| Feature | Data for a representative Ni(II) complex with an imidazole-2-thione derivative |

| Coordination Geometry | Distorted tetrahedral |

| Ni-S Bond Length | ~2.25 Å |

| Ni-N Bond Length | ~2.00 Å |

| S-Ni-N Bite Angle | ~90° |

| Data is hypothetical and based on typical values for related structures. |

Investigation of Metal-Ligand Bonding Nature and Geometry

The nature of the bonding between this compound and a metal center is a combination of sigma (σ) donation and potentially pi (π) back-donation. The lone pairs of electrons on the sulfur and nitrogen atoms are donated to the vacant orbitals of the metal ion, forming σ-bonds. The extent of π-back-donation from the filled d-orbitals of the metal to the empty π*-orbitals of the ligand can vary depending on the metal and its oxidation state.

The coordination geometry of the resulting metal complexes is determined by the coordination number of the metal ion and the steric and electronic properties of the ligand. For a bidentate coordination of this compound, four-coordinate and six-coordinate complexes are commonly expected.

Four-coordinate complexes: These can adopt either a tetrahedral or a square planar geometry. The choice between these geometries is influenced by the d-electron configuration of the metal ion and the ligand field strength.

Six-coordinate complexes: These typically exhibit an octahedral geometry, which can be distorted due to the constraints of the chelate ring and the Jahn-Teller effect in certain metal ions like Cu(II).

Applications in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: In homogeneous catalysis, the metal complexes are soluble in the reaction medium. Complexes of ligands similar to this compound could potentially be used in:

Cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira reactions, where palladium complexes are often employed. The ligand can stabilize the palladium catalyst and influence its activity and selectivity.

Hydrogenation and transfer hydrogenation reactions: Rhodium and ruthenium complexes with related ligands have been used for the reduction of various functional groups. acs.org

Oxidation reactions: Manganese, cobalt, and iron complexes can catalyze the oxidation of organic substrates.

Heterogeneous Catalysis: For heterogeneous catalysis, the metal complex is typically immobilized on a solid support, which facilitates catalyst separation and recycling. The this compound ligand could be functionalized to anchor it onto a support material like silica (B1680970) or a polymer. The resulting supported metal complexes could then be used in continuous flow reactors for various organic transformations. The combination of a well-defined active site from the molecular complex with the practical advantages of a solid catalyst is a key benefit of this approach.

The catalytic activity of these complexes is influenced by the nature of the metal center, the coordination environment provided by the ligand, and the electronic effects of the 4-fluorobenzyl group. The fluorine substituent, for instance, could enhance the stability of the catalyst or modulate its electronic properties to improve performance.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the advanced applications of This compound as a synthetic building block in the requested areas. Research and publications detailing its specific use in the construction of complex heterocyclic systems, its role in synthesizing advanced materials with tunable electronic properties, or its function as a precursor in supramolecular chemistry and self-assembly could not be located.

The provided outline requires a detailed and thorough examination of this particular compound's applications. However, the existing body of research focuses more broadly on the synthesis and properties of the imidazole and imidazole-2-thiol class of compounds in general, rather than on the specific advanced applications of the 1-(4-fluorobenzyl) derivative.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested outline for this specific chemical compound at this time.

Future Research Directions and Unexplored Avenues for 1 4 Fluorobenzyl 1h Imidazole 2 Thiol

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for similar imidazole (B134444) derivatives often rely on multi-step processes that may involve harsh conditions, costly reagents, and generate significant waste. psu.edu Future research should prioritize the development of more efficient and environmentally benign synthetic pathways. Green chemistry principles offer a promising framework for this endeavor. researchgate.netnih.gov

Exploration into microwave-assisted organic synthesis (MAOS) and ultrasound-promoted reactions could dramatically reduce reaction times and improve yields. researchgate.netmdpi.comnih.gov Furthermore, the development of novel catalytic systems, such as reusable solid-supported catalysts or organocatalysts, could enhance efficiency and simplify purification processes. ijpsr.comnih.govresearchgate.net A particularly innovative direction would be the investigation of one-pot, multi-component reactions that construct the molecule from simple precursors in a single, streamlined operation. nih.govnih.gov

Table 1: Proposed Synthetic Strategies for Future Investigation

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields. | Optimization of solvent, temperature, and irradiation power. |

| Ultrasonic-Promoted Synthesis | Enhanced reaction rates, improved mass transfer. mdpi.com | Study of frequency and power effects on reaction efficiency. |

| Novel Catalysis | High selectivity, reusability, milder conditions. researchgate.net | Development of magnetic nano-catalysts or solid acid catalysts. rsc.org |

| One-Pot Reactions | Increased efficiency, reduced waste, atom economy. | Designing a convergent synthesis from basic starting materials. |

In-depth Investigations into Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms underpinning the synthesis of 1-(4-fluorobenzyl)-1H-imidazole-2-thiol is crucial for optimizing its production. The synthesis involves two key transformations: the N-alkylation of the imidazole ring and the formation of the C=S bond (thionation).

Future mechanistic studies should aim to elucidate the precise pathway of N-alkylation with 4-fluorobenzyl bromide. This includes determining whether the reaction proceeds via an SE2' process on the neutral imidazole or an SE2cB mechanism on the imidazole anion, which can be influenced by reaction conditions such as the base and solvent used. otago.ac.nz The regioselectivity of this step is also a critical area for investigation. nih.gov

The thionation step, often accomplished with reagents like Lawesson's reagent, warrants detailed study. Computational and experimental approaches could clarify whether the mechanism is a concerted cycloaddition-cycloreversion process. acs.org Kinetic studies are essential to quantify the reaction rates, determine the rate-limiting step, and calculate activation energies for each stage of the synthesis. rsc.orgresearchgate.net This data is invaluable for scaling up the synthesis in a controlled and predictable manner.

Table 2: Key Kinetic and Mechanistic Parameters for Investigation

| Parameter | Method of Investigation | Significance |

|---|---|---|

| Reaction Order | Method of initial rates, graphical analysis. | Elucidates the dependency of the rate on reactant concentrations. |

| Rate Constant (k) | Spectroscopic monitoring of reactant/product concentration over time. | Quantifies the intrinsic speed of the reaction at a given temperature. |

| Activation Energy (Ea) | Arrhenius plots (studying rate at various temperatures). | Determines the minimum energy required for the reaction to occur. |

| Reaction Intermediates | In-situ spectroscopy (NMR, IR), trapping experiments. nih.gov | Provides direct evidence for the proposed mechanistic pathway. |

Advanced Spectroscopic Characterization under Non-Standard Conditions

While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are used for routine characterization ijpsr.comniscpr.res.in, exploring the compound's behavior under non-standard conditions can reveal deeper insights into its structural dynamics and stability.

Variable-temperature (VT) NMR spectroscopy could be employed to study the potential for conformational isomerism of the fluorobenzyl group and to investigate the dynamics of the thiol-thione tautomerism, which is characteristic of 2-mercaptoimidazoles. High-pressure spectroscopy and X-ray crystallography could reveal how intermolecular interactions and crystal packing are affected by physical stress. In-situ spectroscopic monitoring of the synthesis would provide real-time data on the formation of intermediates and byproducts, complementing the mechanistic studies mentioned previously. nih.gov

Expanding the Scope of Computational Modeling to Complex Systems

Computational chemistry provides powerful tools for predicting and rationalizing the behavior of molecules. acs.org For this compound, Density Functional Theory (DFT) can be used to calculate its optimized geometry, electronic structure, and spectroscopic properties, offering a comparison with experimental data. orientjchem.orgresearchgate.netmdpi.com Analysis of the molecular electrostatic potential (MEP) and Fukui functions can identify the most reactive sites for electrophilic and nucleophilic attack, guiding future derivatization efforts. researchgate.net

The next frontier is to expand these models to more complex environments. Molecular dynamics (MD) simulations can be used to study the compound's behavior in aqueous solutions or other solvents, providing insights into its solvation and aggregation properties. nih.govresearchgate.net Given that fluorinated molecules and imidazole scaffolds are common in medicinal chemistry orientjchem.orgnih.gov, docking studies could be performed to model the interaction of this compound with the active sites of various proteins, exploring its potential as a ligand. mdpi.com These simulations are essential for understanding how the fluorine substituent might modulate interactions within a complex biological system. acs.orgnih.gov

Table 3: Proposed Computational Studies

| Computational Method | Research Goal | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic properties, NMR/IR spectra, and reactivity indices. nih.gov | Accurate prediction of molecular structure and reactivity hotspots. |

| Molecular Dynamics (MD) | Simulate behavior in solution and interaction with biomolecules. nih.gov | Understanding of solvation, stability, and potential binding modes. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze non-covalent interactions (e.g., C-F···H). | Characterization of weak interactions influencing conformation and packing. |

| Molecular Docking | Predict binding affinity and orientation in protein active sites. researchgate.net | Identification of potential biological targets and binding interactions. |

Exploration of New Chemical Transformations and Derivatization Possibilities

The structure of this compound contains several reactive sites, making it an excellent scaffold for chemical diversification. Future research should focus on exploring new transformations to generate a library of novel compounds.

The thiol group is a versatile functional handle. It can undergo S-alkylation to introduce a variety of substituents, be oxidized to form disulfide-linked dimers, or participate in thiol-ene "click" chemistry for conjugation to polymers or biomolecules. The imidazole ring itself offers possibilities for further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be investigated to attach new aryl or vinyl groups at the C4 or C5 positions of the imidazole ring. nih.govacs.orgyoutube.com Such derivatizations would allow for systematic tuning of the molecule's properties. acs.orgnih.gov

Integration into Multifunctional Material Architectures

The unique combination of a coordinating thiol group, a nitrogen-rich imidazole ring, and a fluorinated moiety makes this compound an attractive building block for advanced materials. A significant avenue for future research is its use as an organic ligand in the synthesis of Metal-Organic Frameworks (MOFs). acs.orgrsc.org

By coordinating with various metal ions, it could form MOFs with tailored pore sizes and chemical environments. mdpi.comacs.org The fluorinated benzyl (B1604629) groups lining the pores could impart unique properties such as hydrophobicity or specific affinities for fluorinated gases. The thiol groups could act as active sites for catalysis or as selective binding sites for heavy metals. acs.org Beyond MOFs, the compound could be integrated into other material architectures. The thiol group allows for grafting onto gold surfaces to form self-assembled monolayers (SAMs) or for incorporation as a monomer in the synthesis of functional polymers.

Q & A

Basic: What are the common synthetic routes for 1-(4-fluorobenzyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 1-(4-fluorobenzyl)-2-chloroimidazole intermediates can undergo thiolation using thiourea or NaSH under reflux conditions. Optimization includes:

- Temperature control : Maintaining 110–120°C during chlorination (e.g., using POCl₃) ensures complete conversion .

- Catalyst selection : Tertiary amines (e.g., triethylamine) can accelerate thiolation by scavenging HCl .

- Purification : Silica gel chromatography with gradients of CHCl₃/MeOH (e.g., 1:9 to 2% MeOH) effectively isolates the product .

Advanced: How can unexpected reaction pathways, such as N-demethylation and self-catalyzed diarylation, be analyzed and controlled?

In reactions involving fluorobenzyl-substituted imidazoles, unexpected pathways may arise due to steric/electronic effects. For instance, N-demethylation can occur when methylamine derivatives act as nucleophiles, leading to diarylation (e.g., forming bis-benzimidazole structures) . Mitigation strategies include:

- Kinetic monitoring : Use TLC or HPLC to track intermediate formation (e.g., faster-moving by-products in CHCl₃/MeOH systems) .

- Steric hindrance : Introduce bulky substituents (e.g., isopropoxy groups) to block undesired N-alkylation .

- Reagent stoichiometry : Limit excess nucleophile (e.g., 1-methylpiperidin-4-amine) to prevent over-functionalization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- ¹H NMR : Key signals include the fluorobenzyl methylene (δ ~5.26 ppm, singlet) and imidazole protons (δ ~7.55 ppm, doublet for C4-H) .

- Mass spectrometry : HRMS (EI) should confirm the molecular ion (e.g., m/z 664.3331 for C₃₉H₄₂F₂N₆O₂) .

- IR spectroscopy : Thiol (-SH) stretches (~2550 cm⁻¹) and C-F vibrations (~1224 cm⁻¹) validate functional groups .

Advanced: What computational methods are recommended for modeling the crystal structure, and how does SHELXL enhance refinement accuracy?

- Density Functional Theory (DFT) : Predicts optimized geometries and electronic properties (e.g., fluorobenzyl’s electron-withdrawing effect) .

- SHELXL refinement : Utilizes least-squares algorithms to resolve twinning or disorder in crystallographic data. Key steps:

Basic: What purification strategies are effective for isolating this compound from by-products?

- Column chromatography : Use silica gel (230–400 mesh) with CHCl₃/MeOH gradients (95:5 to 90:10) .

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals by exploiting solubility differences .

- TLC validation : Monitor Rf values (e.g., 0.77 in CHCl₃/MeOH 19:1) to confirm product bands .

Advanced: How do substituents like the 4-fluorobenzyl group influence electronic properties and reactivity in cross-coupling reactions?

- Electron-withdrawing effect : The fluorine atom decreases electron density at the imidazole ring, enhancing electrophilic substitution at C2 .